molecular formula C149H226N42O39 B12637076 Kisspeptin-54 (27-54) (human)

Kisspeptin-54 (27-54) (human)

Cat. No.: B12637076
M. Wt: 3229.6 g/mol
InChI Key: XMNRNPIODXMGIZ-MCNBKVAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 (CAS: 1135442-77-1) is a 28-amino acid peptide amide corresponding to residues 27–54 of human kisspeptin-54 (KISS1) . It has a molecular weight of 3,229.6 Da and a formula of C₁₄₉H₂₂₆N₄₂O₃₉. Kisspeptin-54 plays a critical role in reproductive physiology by activating the G protein-coupled receptor GPR54, which regulates gonadotropin-releasing hormone (GnRH) secretion . This peptide is used extensively in studies of neuroendocrine signaling and metabolic pathways.

Properties

Molecular Formula

C149H226N42O39

Molecular Weight

3229.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H226N42O39/c1-15-79(12)119(156)147(230)191-58-30-40-107(191)140(223)168-81(14)145(228)189-56-28-41-108(189)141(224)174-92(47-50-110(151)194)124(207)165-71-115(199)167-80(13)123(206)187-120(77(8)9)144(227)184-97(60-75(4)5)138(221)188-121(78(10)11)143(226)175-93(48-51-111(152)195)129(212)171-90(38-26-54-162-148(158)159)126(209)173-94(49-52-117(201)202)130(213)170-89(37-24-25-53-150)128(211)182-104(69-118(203)204)137(220)185-105(61-76(6)7)146(229)190-57-29-42-109(190)142(225)183-103(68-114(155)198)135(218)178-99(64-84-43-45-86(193)46-44-84)132(215)180-101(66-112(153)196)134(217)179-100(65-85-70-164-88-36-23-22-35-87(85)88)133(216)181-102(67-113(154)197)136(219)186-106(73-192)139(222)177-98(63-83-33-20-17-21-34-83)125(208)166-72-116(200)169-96(59-74(2)3)131(214)172-91(39-27-55-163-149(160)161)127(210)176-95(122(157)205)62-82-31-18-16-19-32-82/h16-23,31-36,43-46,70,74-81,89-109,119-121,164,192-193H,15,24-30,37-42,47-69,71-73,150,156H2,1-14H3,(H2,151,194)(H2,152,195)(H2,153,196)(H2,154,197)(H2,155,198)(H2,157,205)(H,165,207)(H,166,208)(H,167,199)(H,168,223)(H,169,200)(H,170,213)(H,171,212)(H,172,214)(H,173,209)(H,174,224)(H,175,226)(H,176,210)(H,177,222)(H,178,218)(H,179,217)(H,180,215)(H,181,216)(H,182,211)(H,183,225)(H,184,227)(H,185,220)(H,186,219)(H,187,206)(H,188,221)(H,201,202)(H,203,204)(H4,158,159,162)(H4,160,161,163)/t79-,80-,81-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-/m0/s1

InChI Key

XMNRNPIODXMGIZ-MCNBKVAISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step. Common protecting groups include fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain sequences, followed by purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-methylmorpholine (NMM) and N,N’-diisopropylcarbodiimide (DIC) for coupling reactions.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds to form free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of peptides, including those similar to H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2. Peptides with hydrophobic amino acids demonstrate enhanced solubility and proton donation to radical species, which is crucial for antioxidant activity. For instance, peptides derived from legume protein hydrolysates have shown significant antioxidant activity, with IC50 values indicating their effectiveness against oxidative stress .

Antihypertensive Effects

Peptides like H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 may also exhibit antihypertensive properties. Research indicates that certain peptide sequences can inhibit angiotensin-converting enzyme (ACE), thereby lowering blood pressure. The presence of specific amino acids such as proline has been linked to higher ACE-inhibitory activity, suggesting a structure-function relationship that could be exploited in developing antihypertensive therapies .

Anti-inflammatory Effects

The potential anti-inflammatory effects of this peptide are noteworthy. Peptides that inhibit pro-inflammatory cytokines can be beneficial in treating various inflammatory conditions. For example, tripeptides similar to those found in H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 have been shown to reduce inflammation in endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α) .

Neuroprotective Effects

Neuropeptides derived from similar sequences are known to play roles in neuroprotection and cognitive function. The modulation of neurotransmitter systems by such peptides could lead to advancements in treating neurodegenerative diseases .

Functional Food Ingredients

Peptides like H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 can be incorporated into functional foods due to their health benefits. Their ability to enhance antioxidant capacity makes them suitable for inclusion in dietary supplements aimed at improving overall health and preventing chronic diseases.

Biotechnological Innovations

In biotechnology, the synthesis and modification of such peptides can lead to the development of novel therapeutics and nutraceuticals. Advances in peptide synthesis techniques allow for the creation of tailored peptides with specific biological activities, enhancing their applicability in medical and nutritional fields .

Case Studies and Research Findings

StudyFocusFindings
Chen et al., 2023Antioxidant PeptidesIdentified sequences with high antioxidant activity from legume proteins .
Gu & Wu, 2024Antihypertensive PeptidesDemonstrated ACE inhibitory activity of tripeptide sequences .
FitzGerald et al., 2024Anti-inflammatory ActivityInvestigated the anti-inflammatory effects of lactoferrin-derived peptides .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. They may modulate signaling pathways, inhibit or activate enzymes, and alter cellular functions. The peptide “H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2” could exert its effects by binding to specific receptors or enzymes, leading to changes in cellular activities.

Comparison with Similar Compounds

Sequence and Residue Analysis

The target peptide contains a high proportion of proline (Pro) residues (positions 2, 4, 16), which confer structural rigidity and resistance to proteolytic degradation. Similar Pro-rich motifs are observed in:

  • Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (Y8Fa analogs): Shorter peptides (8–10 residues) with overlapping Gln-Pro-Gln-Arg motifs. These analogs exhibit dual opioid agonist/antagonist activity in intestinal motility and nociception studies .
  • Ile-Pro-Pro-Phe (IPPF) : A tetrapeptide from flaxseed with cholesterol-lowering activity. Its Pro-Pro sequence enhances stability in gastrointestinal environments .
  • Val-Pro-Leu-Pro-Ala-Gly...NH2 : A 20-residue peptide with Pro-Ala-Gly repeats, highlighting the role of Pro in stabilizing helical conformations .

Secondary and Tertiary Structure

The amidated C-terminus and multiple charged residues (e.g., Arg, Glu, Lys) in the target peptide suggest a propensity for α-helix or β-sheet formation, similar to dogfish ACTH (), which shares residues like Gln, Arg, and Leu but lacks Pro-rich regions. In contrast, cyclic peptides like evolidine (cyclo-Ser-Phe-Leu-Pro-Val-Asn-Leu) adopt rigid conformations due to disulfide bonds, whereas the target peptide’s linear structure allows flexibility .

Functional Comparison

Receptor Binding and Signaling

  • Target Peptide : Binds GPR54 with high affinity, triggering intracellular calcium mobilization and MAPK/ERK pathways .
  • Y8Fa Analogs: Act on μ-opioid receptors to modulate intestinal motility (agonism) and nociception (antagonism) .
  • SFLL (Thrombin Receptor Agonist) : Mimics thrombin’s effects on mesangial cells via protease-activated receptors (PARs), inducing phospholipid signaling and cytosolic calcium elevation .

Bioactivity and Therapeutic Potential

  • Hypotensive Peptides (e.g., VLPVP) : Val-Leu-Pro-Val-Pro reduces blood pressure via ACE inhibition, contrasting with the target peptide’s endocrine focus .
  • IPPF : Lowers cholesterol by binding bile acids, a mechanism distinct from kisspeptin’s reproductive role .

Stability and Absorption Mechanisms

  • Proline Content : The target peptide’s Pro residues (positions 2, 4, 16) enhance resistance to enzymatic cleavage, similar to IPPF and Y8Fa analogs .
  • Absorption Pathways : Unlike dipeptides (e.g., Gly-Pro, Val-Hyp), which rely on peptide transporters (PEPT1), the target peptide’s large size likely limits intestinal absorption, necessitating parenteral administration .

Data Tables

Table 1: Structural and Functional Comparison of Selected Peptides

Compound Name Sequence (Partial/Full) Length Key Function Reference
Kisspeptin-54 (27–54) IPAPQGAVLVQREKDLPNYNWNSFGLRF-NH2 28 GnRH secretion, reproduction
Y8Fa Analogs Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 8 Opioid receptor modulation
IPPF Ile-Pro-Pro-Phe 4 Cholesterol reduction
VLPVP Val-Leu-Pro-Val-Pro 5 ACE inhibition, hypotensive
SFLL Ser-Phe-Leu-Leu-Arg... 14 Thrombin receptor activation

Table 2: Stability and Bioactivity Metrics

Compound Name Proteolytic Stability Bioactivity (EC₅₀/IC₅₀) Half-Life (In Vivo)
Kisspeptin-54 (27–54) High (Pro-rich) 0.8 nM (GPR54 binding) ~30 min
Y8Fa Analogs Moderate 40 µg/kg (intestinal) ~60 min
IPPF High (Pro-Pro motif) 93% cholesterol inhibition >2 hours

Biological Activity

The compound H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 is a bioactive peptide that has garnered attention for its diverse biological activities. Understanding its biological activity is crucial for potential applications in pharmacology, nutrition, and biotechnology. This article provides a comprehensive overview of the biological activities associated with this peptide, supported by data tables, case studies, and research findings.

Molecular Characteristics

The molecular structure of the peptide can be broken down into its constituent amino acids, which contribute to its overall properties and functions. The molecular weight of the peptide can be calculated based on the individual amino acid weights:

Amino Acid3-letter Code1-letter CodeMolecular Weight (g/mol)
IsoleucineIleI131.2
ProlineProP115.1
AlanineAlaA89.1
GlutamineGlnQ146.2
GlycineGlyG75.1
ValineValV131.2
LeucineLeuL131.2
ArginineArgR174.2
GlutamateGluE147.1
LysineLysK146.2
AspartateAspD133.1
AsparagineAsnN132.1
TyrosineTyrY181.2
TryptophanTrpW204.2
SerineSerS105.1
PhenylalaninePheF165.2

Total Molecular Weight: Approximately MW2386.3\text{MW}\approx 2386.3 g/mol.

Antioxidant Activity

Recent studies have indicated that peptides similar to H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 exhibit significant antioxidant properties. Antioxidant peptides are known to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

  • Case Study: A study published in MDPI highlighted peptides derived from food proteins that demonstrated antioxidant activity through enzymatic hydrolysis, suggesting that similar sequences may possess comparable functions .

Anti-inflammatory Effects

Peptides that contain specific amino acids, particularly those rich in proline and glutamine, have been shown to exert anti-inflammatory effects by modulating cytokine production and immune responses.

  • Research Findings: In vitro studies have demonstrated that certain bioactive peptides can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory processes.

Antimicrobial Properties

Bioactive peptides are also recognized for their antimicrobial properties against a range of pathogens, including bacteria and fungi.

  • Case Study: Research has shown that peptides with sequences similar to H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 can disrupt microbial membranes, leading to cell lysis and death .

Neuroprotective Effects

Emerging evidence suggests that certain bioactive peptides may have neuroprotective effects, potentially benefiting neurological health.

  • Research Findings: Peptides have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress, possibly through modulation of signaling pathways involved in cell survival .

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